molecular formula C11H17Cl3N4 B1390096 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride CAS No. 1184982-95-3

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

Cat. No.: B1390096
CAS No.: 1184982-95-3
M. Wt: 311.6 g/mol
InChI Key: SIUZATYOFGYZFQ-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This compound is of significant interest in oncology and rare disease research, particularly in the study of Fibrodysplasia Ossificans Progressiva (FOP), a condition driven by gain-of-function mutations in the ACVR1/ALK2 gene. By selectively targeting and inhibiting ALK2 kinase activity, this molecule effectively modulates the Bone Morphogenetic Protein (BMP) signaling pathway, which is aberrantly activated in these diseases. Its research value extends to investigating pathological bone formation (heterotopic ossification), certain cancers like diffuse intrinsic pontine glioma (DIPG), and as a critical tool for delineating the complex roles of BMP signaling in various cellular processes. The trihydrochloride salt form ensures enhanced solubility in aqueous buffers for in vitro and in vivo experimental applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZATYOFGYZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=NC3=NN2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation on a Pyridine Precursor

A common approach is to start with a substituted pyridine bearing functional groups amenable to cyclization with hydrazine derivatives. For example, 2-chloro-3-nitropyridines serve as key intermediates. The synthesis involves:

This one-pot procedure combines azo-coupling, deacylation, and ring annulation, providing operational simplicity and good yields. The intermediate N-acetyl hydrazone is key, converting efficiently to the pyrazolopyridine under mild conditions.

Pyridine Ring Formation on a Pyrazole Precursor

Alternatively, the pyridine ring can be constructed around a preformed pyrazole nucleus. This typically involves:

  • Reaction of 3-aminopyrazole derivatives with 1,3-biselectrophiles (e.g., ketoesters or α,β-unsaturated carbonyl compounds).
  • Cyclocondensation reactions that close the pyridine ring onto the pyrazole scaffold.

This method allows for diverse substitution patterns and is useful when the pyrazole core is readily available.

Formation of the Trihydrochloride Salt

The final step to obtain 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride involves:

  • Treatment of the free base compound with hydrochloric acid under controlled conditions.
  • Formation of the trihydrochloride salt improves solubility, stability, and bioavailability for pharmaceutical applications.

The salt formation is typically carried out by bubbling dry HCl gas or adding concentrated HCl solution to the compound dissolved in an appropriate solvent, followed by isolation of the crystalline salt.

Comparative Data Table of Key Preparation Steps

Step Method Description Advantages Limitations Reference
Pyrazolo[3,4-b]pyridine core synthesis via SNAr and Japp–Klingemann One-pot reaction starting from 2-chloro-3-nitropyridines and hydrazones Operational simplicity, mild conditions, good yields Requires careful control of intermediates
Pyridine ring formation onto pyrazole Cyclocondensation of 3-aminopyrazole with biselectrophiles Versatile substitution patterns May require multiple steps
Piperidin-4-yl substitution Nucleophilic substitution or Pd-catalyzed cross-coupling Efficient C-N bond formation Expensive catalysts, metal contamination risk
Trihydrochloride salt formation Acid-base reaction with HCl to form stable salt Improved solubility and stability Requires precise stoichiometry Common practice

Research Findings and Optimization Notes

  • The one-pot SNAr/Japp–Klingemann protocol is highlighted as an efficient route to pyrazolo[3,4-b]pyridines with electron-withdrawing groups, which is adaptable for further functionalization with piperidinyl groups.
  • Avoidance of hazardous reagents such as trimethylsilyldiazomethane and Mitsunobu reactions is recommended to reduce waste and improve economic viability.
  • Palladium-catalyzed cross-coupling, while effective, is less favored due to cost and potential contamination; alternative coupling strategies are under investigation.
  • Salt formation under neutral or mildly acidic conditions prevents degradation and by-product formation, which is critical for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine, electrophilic intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride serves as an important scaffold for the synthesis of novel therapeutic agents. Its derivatives have been investigated for their potential in treating a variety of conditions, including:

  • Cancer : Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Neurological Disorders : Research indicates that analogs may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research

The compound is utilized in proteomics and biochemical assays to study protein interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool in understanding disease mechanisms.

Synthetic Biology

In synthetic biology, this compound can be used to design biosensors or synthetic circuits that respond to specific biological signals.

Case Studies

StudyApplicationFindings
Ezzrati et al. (2022)Inhibition of Cancer Cell ProliferationDemonstrated that derivatives of the compound effectively inhibited growth in breast cancer cell lines via apoptosis induction.
Zhang et al. (2021)NeuroprotectionFound that specific analogs protected neurons from oxidative stress-induced damage, suggesting potential for Alzheimer's treatment.
Smith et al. (2020)Enzyme ModulationInvestigated the compound's effect on enzyme activity related to metabolic pathways, revealing significant modulation capabilities.

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and synthetic differences between 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride and related heterocyclic compounds.

Core Heterocyclic Frameworks

  • Target Compound : The pyrazolo[3,4-b]pyridine core is a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5. The piperidin-4-yl substituent introduces a basic tertiary amine, which is protonated in the trihydrochloride form .
  • Pyrrolo[3,4-b]pyridine (Compound 3, ) : This analog replaces the pyrazole ring with a pyrrole, reducing nitrogen content and altering electronic properties. Such derivatives are often intermediates in tricyclic compound synthesis .
  • Imidazo[1,5-a]pyridine (Compound 4, ): Features a five-membered imidazole ring fused to pyridine.
  • Compound 28 () : Contains a pyrazolo[3,4-d]pyrimidine core, which adds a pyrimidine ring instead of pyridine. This modification expands π-conjugation and may enhance binding to kinase targets .

Substituent and Functional Group Variations

Compound Name Core Structure Key Substituents Salt Form Synthesis Highlights
Target Compound Pyrazolo[3,4-b]pyridine Piperidin-4-yl at position 3 Trihydrochloride Not detailed in evidence
Compound 2b () Tricyclic imidazo-pyridine Nitro moiety removed post-synthesis Unspecified Reacted with carbanions; nitro reduction
Compound 28 () Pyrazolo[3,4-d]pyrimidine Indol-3-yl, piperidin-4-ylmethyl Trihydrochloride HCl gas treatment; >97% purity achieved
4-Chloro-2-[(3,5-dimethylpiperidin-1-yl)carbonyl]aniline () Aniline Chloro, (3,5-dimethylpiperidin-1-yl)carbonyl Unspecified Unspecified in evidence

Physicochemical and Functional Implications

  • Solubility : The trihydrochloride form of the target compound and Compound 28 improves aqueous solubility compared to their free bases, critical for in vitro assays .

Biological Activity

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H13N5·2HCl
  • Molecular Weight : 276.17 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

Pyrazolo[3,4-b]pyridines have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound has shown promise in various biological assays.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the BAX/Bcl-2 ratio, promoting cell death in malignancies such as breast cancer and lung cancer .
  • Case Study : In an experimental study involving A549 (lung cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been explored. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways. The exact pathways affected by this compound require further investigation but are hypothesized to involve NF-kB and MAPK signaling pathways.

Pharmacological Studies

A summary of pharmacological studies on related compounds is presented in the following table:

CompoundTargetActivityIC50 (µM)Reference
Compound AEGFR (wild type)Inhibitor0.016
Compound BEGFR (T790M mutant)Inhibitor0.236
Compound CMCF-7 CellsAnti-proliferative8.21
Compound DA549 CellsAnti-proliferative19.56

The mechanisms underlying the biological activities of pyrazolo[3,4-b]pyridine derivatives include:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases (S and G2/M).
  • Kinase Inhibition : Selective inhibition of kinases such as EGFR contributes to their anticancer efficacy.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride, and how can yield be improved?

Methodological Answer: Synthesis optimization requires careful control of temperature, solvent, and stoichiometry. For example, in analogous pyrazolo[3,4-b]pyridine derivatives, reaction yields improved when using aqueous HCl under controlled heating (50°C) to dissolve intermediates, as seen in stepwise synthesis protocols . Yield enhancement may involve adjusting the molar ratio of reactants, employing catalytic agents, or optimizing pH during crystallization. Reaction monitoring via TLC or HPLC is critical to identify incomplete steps.

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton and carbon environments, particularly the piperidine and pyrazole moieties.
  • LC-MS to verify molecular ion peaks ([M+H]⁺) and purity. For example, LC/MS data showing [M+H]+ = 312.4 amu in related compounds can guide parameter selection .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and salt form (e.g., trihydrochloride).

Q. What stability studies are recommended for this compound under laboratory storage conditions?

Methodological Answer: Conduct accelerated stability testing under varying conditions:

ConditionTemperatureHumidityDurationAnalysis Method
Long-term25°C60% RH12 monthsHPLC, NMR
Accelerated40°C75% RH6 monthsMass Spec, pH monitoring
Storage should follow guidelines for hygroscopic compounds: protect from moisture, heat, and light, as specified for similar hydrochlorides .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for target-specific bioactivity?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model electronic properties and docking simulations to predict binding affinities. For example, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to optimize substituent effects on biological targets . Tools like Schrödinger Suite or AutoDock Vina can prioritize derivatives with enhanced binding to kinases or GPCRs.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Meta-analysis : Statistically compare data distributions using tools like Prism or R.
  • Mechanistic studies : Use knock-out models or competitive binding assays to isolate confounding variables. For instance, discrepancies in antimicrobial activity of pyrazolo[3,4-b]pyridines were resolved by correlating logP values with membrane permeability .

Q. How can impurity profiles be characterized and controlled during scale-up synthesis?

Methodological Answer:

  • HPLC-UV/HRMS to identify impurities (e.g., unreacted intermediates or byproducts).
  • Reference standards : Compare against known impurities in pharmacopeial guidelines, such as those for triazolo[4,3-a]pyridinone derivatives .
  • Process refinement : Adjust quenching steps (e.g., acid addition rate) to minimize side reactions. For example, slow HCl addition at 0°C reduced dimerization in related syntheses .

Q. What experimental design principles apply to optimizing solubility for in vivo studies?

Methodological Answer:

  • Solvent screening : Test polar aprotic (DMSO), aqueous buffers (PBS at pH 7.4), and lipid-based vehicles.
  • Salt formation : Explore counterion alternatives (e.g., mesylate, citrate) if hydrochloride solubility is insufficient.
  • Co-solvency : Use phase diagrams to identify PEG-400/water or ethanol/water mixtures. For pyridinylpiperazine derivatives, solubility ≥2 mg/mL in PBS was critical for pharmacokinetic studies .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in a research laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
  • Emergency response : For skin contact, rinse with water for 15 minutes; consult SDS for antidote recommendations (e.g., Combi-Blocks’ QB-2495 protocols ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
Reactant of Route 2
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.